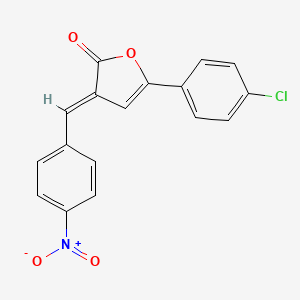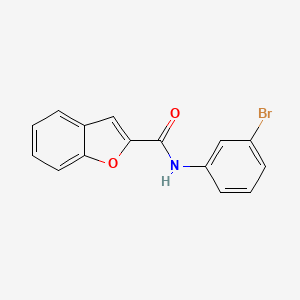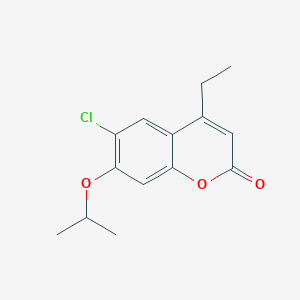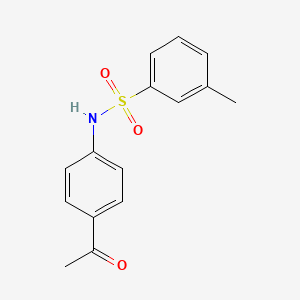![molecular formula C20H16ClFN2O3S B5882514 4-chloro-N'-{4-[(4-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5882514.png)
4-chloro-N'-{4-[(4-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N'-{4-[(4-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide, also known as Sulfasalazine (SSZ), is a drug that has been used for the treatment of inflammatory bowel diseases (IBD) such as Crohn's disease and ulcerative colitis. SSZ is a prodrug that is metabolized in vivo to 5-aminosalicylic acid (5-ASA) and sulfapyridine (SP), which are responsible for its therapeutic effects.
Mecanismo De Acción
The exact mechanism of action of SSZ is not fully understood. However, it is believed that SSZ and its metabolites, 5-ASA and SP, exert their anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB) and the production of reactive oxygen species (ROS). SSZ has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that play a role in inflammation.
Biochemical and Physiological Effects
SSZ and its metabolites have been shown to have a number of biochemical and physiological effects. These include the inhibition of leukotriene synthesis, the suppression of neutrophil chemotaxis, and the inhibition of platelet aggregation. SSZ has also been shown to increase the expression of heme oxygenase-1 (HO-1), which has antioxidant and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
SSZ has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied and its mechanism of action is well understood. However, there are also limitations to its use. SSZ has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness.
Direcciones Futuras
There are several future directions for research on SSZ. One area of interest is the development of new formulations that improve its solubility and bioavailability. Another area of interest is the investigation of its potential use in the treatment of other inflammatory conditions. Finally, there is a need for further research to better understand its mechanism of action and to identify new targets for drug development.
Conclusion
In conclusion, SSZ is a drug that has been used for the treatment of IBD and has potential for use in the treatment of other inflammatory conditions. It is synthesized through a condensation reaction and has been extensively studied for its anti-inflammatory properties. Its mechanism of action is not fully understood, but it is believed to inhibit the production of pro-inflammatory cytokines and the activation of NF-κB. SSZ has several advantages for lab experiments, but also has limitations. Future research directions include the development of new formulations and investigation of its potential use in other inflammatory conditions.
Métodos De Síntesis
SSZ can be synthesized through a condensation reaction between 4-chlorobenzenesulfonyl hydrazide and 4-[(4-fluorobenzyl)oxy]benzaldehyde in the presence of a base such as sodium methoxide. The reaction yields a yellow crystalline solid that can be purified through recrystallization from ethanol.
Aplicaciones Científicas De Investigación
SSZ has been extensively studied for its anti-inflammatory properties in the treatment of IBD. It has also been investigated for its potential use in the treatment of other inflammatory conditions such as rheumatoid arthritis, psoriasis, and ankylosing spondylitis. SSZ has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-1 beta (IL-1β) in vitro and in vivo.
Propiedades
IUPAC Name |
4-chloro-N-[(E)-[4-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O3S/c21-17-5-11-20(12-6-17)28(25,26)24-23-13-15-3-9-19(10-4-15)27-14-16-1-7-18(22)8-2-16/h1-13,24H,14H2/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKSFIKQEOQHSE-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=NNS(=O)(=O)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/NS(=O)(=O)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methyl-1,3-benzothiazol-6-yl)urea](/img/structure/B5882443.png)
![N-acetyl-N-(4-cyano-5H-pyrido[4,3-b]indol-3-yl)acetamide](/img/structure/B5882445.png)
![N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B5882464.png)


![3-(3-pyridinyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5882492.png)
![N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5882499.png)
![3-[(4-benzyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5882506.png)
![4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5882522.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B5882526.png)
![N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B5882533.png)
![N-(2,4-difluorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5882534.png)